molecular formula C13H18N2O B6354010 1-Benzylpyrrolidine-3-carboxylic acid methylamide CAS No. 889944-81-4

1-Benzylpyrrolidine-3-carboxylic acid methylamide

Cat. No. B6354010
CAS RN: 889944-81-4
M. Wt: 218.29 g/mol
InChI Key: FXFVVDRBBMRQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpyrrolidine-3-carboxylic acid methylamide (BPCMA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential to act as a ligand, a catalyst, and a drug. BPCMA is a member of the pyrrolidine family, which is composed of compounds with a cyclic structure and a nitrogen atom in the center. This compound has several advantages for laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1-Benzylpyrrolidine-3-carboxylic acid methylamide has a wide range of applications in scientific research. It has been studied as a ligand in organic chemistry, a catalyst in organic synthesis, and a drug in pharmacology. In addition, 1-Benzylpyrrolidine-3-carboxylic acid methylamide has been used as a tool to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid methylamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, which can lead to a variety of physiological and biochemical effects. Additionally, 1-Benzylpyrrolidine-3-carboxylic acid methylamide is thought to be involved in the regulation of gene expression and the regulation of enzyme activity.
Biochemical and Physiological Effects
1-Benzylpyrrolidine-3-carboxylic acid methylamide has been studied for its potential to have both biochemical and physiological effects. In animal studies, 1-Benzylpyrrolidine-3-carboxylic acid methylamide has been shown to have an anxiolytic effect, as well as an anti-inflammatory effect. Additionally, 1-Benzylpyrrolidine-3-carboxylic acid methylamide has been studied for its potential to act as an antidepressant, an anticonvulsant, an anti-diabetic, and an anti-hyperlipidemic agent.

Advantages and Limitations for Lab Experiments

1-Benzylpyrrolidine-3-carboxylic acid methylamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, 1-Benzylpyrrolidine-3-carboxylic acid methylamide is relatively non-toxic and has low solubility in water, which makes it well-suited for use in a variety of experiments. However, 1-Benzylpyrrolidine-3-carboxylic acid methylamide is not suitable for use in experiments involving human subjects, as it has not been studied extensively in humans.

Future Directions

There are several possible future directions for research on 1-Benzylpyrrolidine-3-carboxylic acid methylamide. Further research is needed to understand the mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid methylamide and to investigate its potential as a drug. Additionally, studies are needed to explore the biochemical and physiological effects of 1-Benzylpyrrolidine-3-carboxylic acid methylamide in humans. Additionally, further research is needed to explore the potential of 1-Benzylpyrrolidine-3-carboxylic acid methylamide as a ligand and a catalyst in organic synthesis. Finally, studies are needed to investigate the potential of 1-Benzylpyrrolidine-3-carboxylic acid methylamide as a tool to study the mechanism of action of drugs.

Synthesis Methods

The synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methylamide is a multi-step process. The first step involves the reaction of two molecules of ethyl acetoacetate with one molecule of pyrrolidine in the presence of an acid catalyst. This reaction yields 1-benzylpyrrolidine-3-carboxylic acid. The next step involves the reaction of this acid with methylamine in the presence of a base catalyst. This yields 1-benzylpyrrolidine-3-carboxylic acid methylamide.

properties

IUPAC Name

1-benzyl-N-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-13(16)12-7-8-15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFVVDRBBMRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine-3-carboxylic acid methylamide

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